tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate is a complex organic compound with a molecular formula of C32H47ClN4O5S and a molecular weight of 635.26 g/mol . This compound is notable for its intricate structure, which includes a phenothiazine core, a piperazine ring, and multiple ethoxy groups. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Preparation Methods
The synthesis of tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate involves multiple steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 2-chloro-10H-phenothiazine and tert-butyl carbamate.
Reaction with Piperazine: The 2-chloro-10H-phenothiazine is reacted with 1-(3-chloropropyl)piperazine to form an intermediate.
Ethoxylation: The intermediate is then subjected to ethoxylation using ethylene oxide to introduce the ethoxy groups.
Carbamoylation: Finally, the ethoxylated intermediate is reacted with tert-butyl carbamate to form the desired product.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including :
Oxidation: The phenothiazine core can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.
Substitution: The chloro group in the phenothiazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modulation of biological pathways, particularly those involving neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways . The phenothiazine core is known to interact with dopamine receptors, which can modulate neurotransmitter activity. The piperazine ring can also interact with various receptors, enhancing the compound’s overall biological activity. The ethoxy groups and carbamate moiety contribute to the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate can be compared with other similar compounds, such as :
tert-Butyl carbamate: A simpler compound used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Phenothiazine derivatives: Compounds with similar core structures but different substituents, used in various pharmaceutical applications.
Piperazine derivatives: Compounds with similar piperazine rings, used in the development of drugs for neurological disorders.
The uniqueness of this compound lies in its combination of these structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C32H47ClN4O5S |
---|---|
Molecular Weight |
635.3 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H47ClN4O5S/c1-32(2,3)42-31(38)34-11-19-39-21-23-41-24-22-40-20-18-36-16-14-35(15-17-36)12-6-13-37-27-7-4-5-8-29(27)43-30-10-9-26(33)25-28(30)37/h4-5,7-10,25H,6,11-24H2,1-3H3,(H,34,38) |
InChI Key |
DRYBYHFCUCDZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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